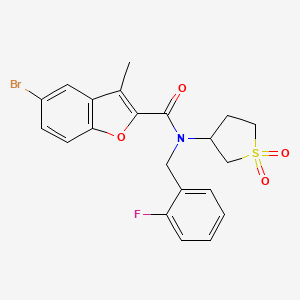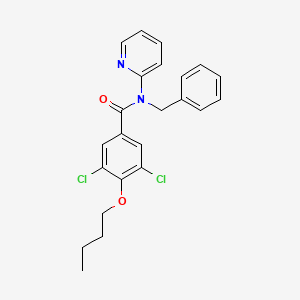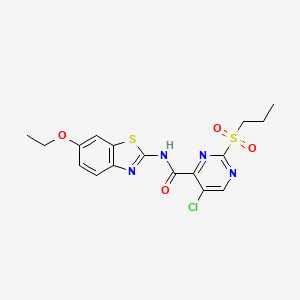![molecular formula C22H22N2O6S B11405720 7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11405720.png)
7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and a suitable β-ketoester under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups at positions 7 and 8 can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Sulfonyl Phenyl Group: The sulfonyl phenyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides and an appropriate base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with morpholine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Various substituted sulfonyl phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . The inhibition of DHFR leads to the disruption of folate metabolism, which is essential for the growth and survival of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
N4-substituted sulfonamides: These compounds share the sulfonamide moiety and exhibit similar biological activities.
Chromene derivatives: Compounds with the chromene core structure, known for their diverse biological activities.
Uniqueness
7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. The presence of the morpholin-4-ylsulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C22H22N2O6S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
7,8-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O6S/c1-14-3-8-18-19(25)13-20(30-21(18)15(14)2)22(26)23-16-4-6-17(7-5-16)31(27,28)24-9-11-29-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,23,26) |
InChI Key |
ASMUVPVXEHHXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylbenzamide](/img/structure/B11405646.png)
![methyl 4-[(3,4-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11405650.png)
![N-(2,5-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405652.png)
![4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11405655.png)
![5-methyl-2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole](/img/structure/B11405663.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanamide](/img/structure/B11405669.png)
![3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11405675.png)
![6-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405678.png)



![4-oxo-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-4H-chromene-2-carboxamide](/img/structure/B11405700.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11405712.png)
![3-bromo-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B11405716.png)
